2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Mode of Action
The compound acts by inducing protein degradation . It recruits a protein called Cereblon , which is part of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of CDK4 and CDK6 . As a result, the cell cycle is halted, inhibiting the growth of cancer cells .
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins normally promote progression through the G1 phase of the cell cycle. Their degradation leads to cell cycle arrest , preventing DNA replication and cell division . This can have downstream effects on other cellular processes, including DNA repair and apoptosis .
Pharmacokinetics
It has been observed to cause dose-dependent degradation of cdk4 and cdk6 with maximum degradation at 025uM in Jurkat cells . This suggests that the compound may have good bioavailability and can effectively reach its targets within cells .
Result of Action
The result of the compound’s action is the degradation of CDK4 and CDK6 , leading to cell cycle arrest . This prevents the proliferation of cancer cells, potentially leading to their death . In addition, selective degradation of CDK4 and CDK6 was observed in Molt4 cells by proteomics analysis at 5h with 250 nM treatment .
Properties
IUPAC Name |
5-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-20(28-14-12-27(13-15-28)19-8-4-5-11-24-19)10-9-18-25-22(30)21-16-6-2-1-3-7-17(16)31-23(21)26-18/h4-5,8,11H,1-3,6-7,9-10,12-15H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSOKOHTGWVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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